molecular formula C31H70O18 B1630818 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol

Cat. No.: B1630818
M. Wt: 730.9 g/mol
InChI Key: WQKLGQXWHKQTPO-UXRZSMILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol: is a propoxylated methyl glucose ether, characterized by its moderate viscosity and pale yellow syrup-like appearance. It is widely used in personal care products due to its effective emollient, fragrance fixative, and humectant properties . This compound is derived from corn and is miscible with water, alcohols, organic esters, and oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol is synthesized through the etherification of methyl glucose with polypropylene glycol. This reaction typically occurs under alkaline conditions using a base catalyst . The process involves the reaction of methyl glucose with propylene oxide, resulting in the formation of the propoxylated product .

Industrial Production Methods: : Industrially, the production of this compound involves large-scale etherification reactions. The reaction conditions are carefully controlled to ensure the desired degree of propoxylation, resulting in a product with consistent quality and properties .

Chemical Reactions Analysis

Types of Reactions: : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated products .

Scientific Research Applications

Chemistry: : In chemistry, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol is used as a solvent and stabilizer in various formulations. Its ability to enhance the solubility of other compounds makes it valuable in chemical synthesis and analysis .

Biology: : In biological research, this compound is utilized as a humectant and emollient in cell culture media and other biological formulations. Its non-toxic nature ensures compatibility with biological systems .

Medicine: : this compound finds applications in pharmaceutical formulations, particularly in topical creams and ointments. Its emollient properties help in improving the texture and efficacy of these products .

Industry: : Industrially, this compound is used in the production of personal care products such as lotions, creams, and shampoos. Its ability to enhance gloss and improve combability makes it a popular ingredient in hair care products .

Mechanism of Action

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol exerts its effects primarily through its emollient and humectant properties. It forms a protective film on the surface of the skin or hair, preventing moisture loss and providing a lubricious feel . This compound also enhances the sensory properties of formulations, making them smoother and more spreadable .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include Ppg-10 methyl glucose ether, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol distearate, and Glucam™ P-20 . These compounds share similar properties but differ in their degree of propoxylation and specific functional groups.

Uniqueness: : this compound is unique due to its specific degree of propoxylation, which provides an optimal balance of hydrophilic and lipophilic properties. This makes it particularly effective as a humectant and emollient in a wide range of formulations .

Properties

Molecular Formula

C31H70O18

Molecular Weight

730.9 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol

InChI

InChI=1S/C7H14O6.4C6H14O3/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;4*1-5(8)4-9-6(2)3-7/h3-11H,2H2,1H3;4*5-8H,3-4H2,1-2H3/t3-,4-,5+,6-,7-;;;;/m1..../s1

InChI Key

WQKLGQXWHKQTPO-UXRZSMILSA-N

Isomeric SMILES

CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.COC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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